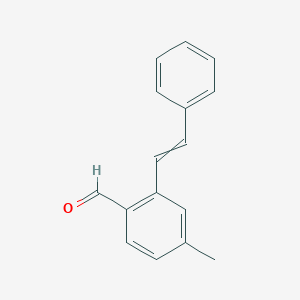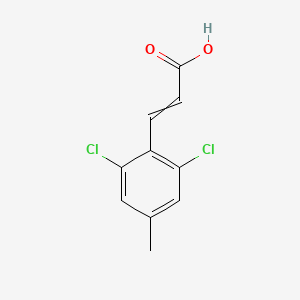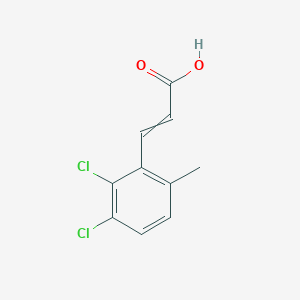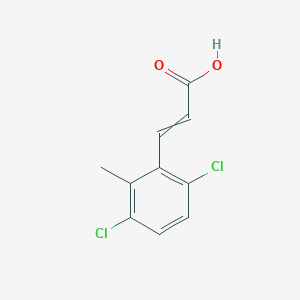![molecular formula C9H12N2O4 B1413682 N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine CAS No. 1383791-81-8](/img/structure/B1413682.png)
N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine
Overview
Description
“N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine” is a chemical compound that is related to a family of heterocyclic antibacterial compounds . It has a molecular weight of 137.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is “1S/C6H7N3O/c1-5-2-3-6(4-7-10)9-8-5/h2-3H,4H2,1H3” and the InChI key is "UPACZUXFWWLEAL-UHFFFAOYSA-N" . This provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine” is a powder at room temperature . It has a molecular weight of 137.14 . The IUPAC name for this compound is "3-methyl-6-(nitrosomethyl)pyridazine" .Scientific Research Applications
Structural Characterization and Coordination Chemistry
- One study describes the structural characteristics of a related compound, showcasing how the central metal ion is coordinated by multiple ligands, including N-[(phenyl(pyridin-2-yl)methylidene]hydroxylamine ligands, highlighting the complex's geometry and intramolecular bonding (Hua Yang, 2012).
Biochemical Interactions and Cytotoxicity
- Research on hydroxylamine derivatives has explored their DNA interaction capabilities, indicating potential applications in understanding DNA damage and repair mechanisms. For example, studies on N-hydroxylamine metabolites of certain compounds show their ability to form DNA adducts, suggesting implications for cancer research (L. Fan, H. Schut, E. Snyderwine, 1995).
Synthesis and Chemical Properties
- The synthesis of N-monoalkylated hydroxylamines demonstrates the chemical versatility of hydroxylamine derivatives, potentially useful in various organic synthesis applications (Y. Isowa, H. Kurita, 1974).
- Another study highlights the synthesis and characterization of Schiff base ligands derived from hydroxylamine and their metal complexes, focusing on their DNA-binding properties, which could have implications for drug design and pharmacology (Baris Kurt, H. Temel, Metin Atlan, S. Kaya, 2020).
Enzymatic and Biochemical Applications
- A novel hydroxylamine oxidoreductase enzyme characterized from an anaerobic ammonium-oxidizing culture suggests potential applications in nitrogen cycling and environmental biotechnology (J. Schalk, S. de Vries, J. Kuenen, M. Jetten, 2000).
Historical and Chemical Development
- The historical development of hydroxylamine and its derivatives in cholinesterase reactivation research provides insight into their medical and biochemical significance, pointing towards their utility in antidote development against organophosphorus poisoning (G. Petroianu, 2012).
properties
IUPAC Name |
N-[(2,5,6-trimethoxypyridin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-13-7-4-6(5-10-12)8(14-2)11-9(7)15-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKLFYQSNZQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C=NO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl (1R,2S,3R,4S)-4-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)cyclohexane-1,2-dicarboxylate](/img/structure/B1413600.png)



![2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1413607.png)







